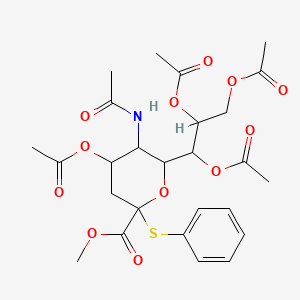
Methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-2-thiophenyl-D-glycero-a-D-galacto-2-nonulopyranosylonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-2-S-phenyl-2-thio-alpha-neuraminic acid methyl ester 4,7,8,9-tetraacetate is a complex organic compound with the molecular formula C26H33NO12S and a molecular weight of 583.6 g/mol . This compound is a derivative of neuraminic acid, which is a type of sialic acid commonly found in glycoproteins and glycolipids. It is characterized by the presence of acetyl and phenyl groups, as well as multiple acetoxy groups.
Méthodes De Préparation
The synthesis of N-Acetyl-2-S-phenyl-2-thio-alpha-neuraminic acid methyl ester 4,7,8,9-tetraacetate involves several steps. The starting material is typically neuraminic acid, which undergoes acetylation and thiolation reactions to introduce the acetyl and phenyl groups, respectively. The final product is obtained through esterification and acetylation reactions to introduce the methyl ester and acetoxy groups .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Analyse Des Réactions Chimiques
N-Acetyl-2-S-phenyl-2-thio-alpha-neuraminic acid methyl ester 4,7,8,9-tetraacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group. Common nucleophiles include halides, amines, and thiols.
Applications De Recherche Scientifique
N-Acetyl-2-S-phenyl-2-thio-alpha-neuraminic acid methyl ester 4,7,8,9-tetraacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the field of carbohydrate chemistry.
Biology: This compound is used in studies of glycoproteins and glycolipids, as it can mimic the structure of natural sialic acids.
Industry: This compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Acetyl-2-S-phenyl-2-thio-alpha-neuraminic acid methyl ester 4,7,8,9-tetraacetate is not well-understood, but it is believed to interact with specific molecular targets and pathways. In biological systems, it may mimic the behavior of natural sialic acids, binding to receptors and enzymes involved in cellular processes. The phenyl and acetyl groups may enhance its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
N-Acetyl-2-S-phenyl-2-thio-alpha-neuraminic acid methyl ester 4,7,8,9-tetraacetate can be compared with other sialic acid derivatives, such as:
N-Acetylneuraminic acid: The parent compound, which lacks the phenyl and thiol groups.
N-Glycolylneuraminic acid: A similar compound with a glycolyl group instead of an acetyl group.
2,3-Dehydro-2-deoxy-N-acetylneuraminic acid: A derivative with a double bond and a deoxy group.
The presence of the phenyl and thiol groups in N-Acetyl-2-S-phenyl-2-thio-alpha-neuraminic acid methyl ester 4,7,8,9-tetraacetate makes it unique, as these groups can significantly alter its chemical and biological properties .
Propriétés
IUPAC Name |
methyl 5-acetamido-4-acetyloxy-2-phenylsulfanyl-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO12S/c1-14(28)27-22-20(36-16(3)30)12-26(25(33)34-6,40-19-10-8-7-9-11-19)39-24(22)23(38-18(5)32)21(37-17(4)31)13-35-15(2)29/h7-11,20-24H,12-13H2,1-6H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLKOUSSDBQHEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC2=CC=CC=C2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













